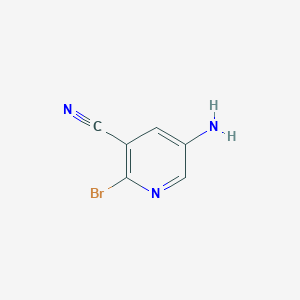
4,5-Difluoro-2-(hydroxymethyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Difluoro-2-(hydroxymethyl)benzimidazole is an organic compound with the molecular formula C8H6F2N2O. It is a derivative of benzimidazole, characterized by the presence of two fluorine atoms at the 4 and 5 positions and a hydroxymethyl group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-2-(hydroxymethyl)benzimidazole typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzimidazole precursor.
Fluorination: Introduction of fluorine atoms at the 4 and 5 positions can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Hydroxymethylation: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction. For example, formylation using formaldehyde and subsequent reduction with sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-2-(hydroxymethyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4,5-Difluoro-2-(carboxymethyl)benzimidazole.
Reduction: this compound.
Substitution: 4,5-Difluoro-2-(substituted)benzimidazole.
Scientific Research Applications
4,5-Difluoro-2-(hydroxymethyl)benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers
Mechanism of Action
The mechanism of action of 4,5-Difluoro-2-(hydroxymethyl)benzimidazole involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The fluorine atoms enhance the compound’s binding affinity and specificity through strong hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Difluoro-2-(hydroxymethyl)benzimidazole
- 1H-Benzimidazole-2-methanol, 4-fluoro-
- 5,6-Difluoro-2-(hydroxymethyl)benzimidazole
Uniqueness
4,5-Difluoro-2-(hydroxymethyl)benzimidazole is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxymethyl group at the 2 position also provides a versatile functional handle for further chemical modifications .
Properties
Molecular Formula |
C8H6F2N2O |
|---|---|
Molecular Weight |
184.14 g/mol |
IUPAC Name |
(4,5-difluoro-1H-benzimidazol-2-yl)methanol |
InChI |
InChI=1S/C8H6F2N2O/c9-4-1-2-5-8(7(4)10)12-6(3-13)11-5/h1-2,13H,3H2,(H,11,12) |
InChI Key |
DDOMKMHQTCBMKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=N2)CO)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Chloro-4-(3-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11780680.png)
![2-(3-Chlorophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole](/img/structure/B11780684.png)




![2-(4-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11780749.png)
